molecular formula C17H19N3O3S B2957349 N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 681265-36-1

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No. B2957349
CAS RN: 681265-36-1
M. Wt: 345.42
InChI Key: XOGOMMQCHUFZDF-UHFFFAOYSA-N
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Description

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
The exact mass of the compound N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been extensively studied for their wide range of biological activities. They exhibit significant antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from interactions with biological systems through various mechanisms, including pharmacophoric substituents, π-π interactions, DNA intercalation, and penetration through biological membranes due to their lipophilic character. Studies on phenothiazines, a closely related group, demonstrate the potential for pyrazole derivatives to be utilized in the development of new therapeutic agents targeting a range of diseases and conditions (Pluta, Morak-Młodawska, & Jeleń, 2011).

Synthetic Approaches and Medicinal Chemistry

Research on the synthesis of pyrazole derivatives highlights their importance as pharmacophores in medicinal chemistry. Synthetic methods for these compounds often involve condensation followed by cyclization, employing reagents like phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine. Pyrazole derivatives have shown a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors underlines the significance of this heterocycle in drug discovery (Dar & Shamsuzzaman, 2015).

Therapeutic Applications and Drug Development

Pyrazoline derivatives, another closely related class, are renowned for their diverse pharmacological effects, which include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The extensive research into pyrazoline derivatives emphasizes the value of exploring pyrazole-based compounds for new therapeutic applications. Their role as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, MAO-inhibitory, antinociceptive, and hypotensive agents, among others, showcases the broad therapeutic potential of these compounds (Shaaban, Mayhoub, & Farag, 2012).

properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-17(12-6-4-5-7-12)18-16-14-10-24(22,23)11-15(14)19-20(16)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGOMMQCHUFZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.